molecular formula C10H11O2P B14328711 Methyl phenyl(prop-2-yn-1-yl)phosphinate CAS No. 106834-15-5

Methyl phenyl(prop-2-yn-1-yl)phosphinate

Cat. No.: B14328711
CAS No.: 106834-15-5
M. Wt: 194.17 g/mol
InChI Key: SKZMQGYBAKMGPX-UHFFFAOYSA-N
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Description

Methyl phenyl(prop-2-yn-1-yl)phosphinate is an organophosphorus compound characterized by a phosphorus center bonded to a methyl group, a phenyl group, and a prop-2-yn-1-yl (propargyl) group. Its structure (Fig. 1) combines aromatic, aliphatic, and acetylenic moieties, making it a versatile intermediate in organic synthesis and catalysis. The propargyl group confers high reactivity due to its electron-deficient triple bond, enabling applications in click chemistry, cross-coupling reactions, and polymer science.

Properties

CAS No.

106834-15-5

Molecular Formula

C10H11O2P

Molecular Weight

194.17 g/mol

IUPAC Name

[methoxy(prop-2-ynyl)phosphoryl]benzene

InChI

InChI=1S/C10H11O2P/c1-3-9-13(11,12-2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3

InChI Key

SKZMQGYBAKMGPX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC#C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl phenyl(prop-2-yn-1-yl)phosphinate can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl(prop-2-yn-1-yl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl phenyl(prop-2-yn-1-yl)phosphinate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl phenyl(prop-2-yn-1-yl)phosphinate exerts its effects involves the interaction of the phosphinate group with molecular targets. The compound can act as an inhibitor of enzymes that utilize phosphorus-containing substrates. The prop-2-yn-1-yl group can also participate in covalent bonding with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison:

Methyl phenyl(prop-2-yn-1-yl)phosphinate

(RP)-5-Methyl-2-(propan-2-yl)cyclohexyl phenylphosphinate ()

O-Menthyl phenylphosphinate (referenced in )

Compound Name Molecular Formula Key Substituents Reactivity/Applications Structural Features
This compound C10H11O2P Methyl, phenyl, propargyl High reactivity (propargyl); click chemistry Planar P-center; acetylenic bond
(RP)-5-Methyl-2-(propan-2-yl)cyclohexyl phenylphosphinate C31H40NO2P Bulky cyclohexyl, phenyl Asymmetric catalysis; chiral intermediates Steric hindrance; helical conformation
O-Menthyl phenylphosphinate C16H25O2P Menthyl (terpene-derived), phenyl Chiral auxiliaries; resolution of enantiomers Non-planar P-center; bulky groups

Analysis:

  • Propargyl vs. Bulky Substituents: The propargyl group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., with azides in click reactions). In contrast, the bulky cyclohexyl and menthyl groups in analogs () increase steric hindrance, favoring enantioselective transformations .
  • Chirality: Unlike the chiral cyclohexyl and menthyl derivatives, the target compound lacks inherent chirality, limiting its use in asymmetric synthesis unless resolved into enantiomers.

Reactivity and Stability

  • Thermal Stability: Propargyl-containing phosphinates may exhibit lower thermal stability compared to saturated analogs due to the strained triple bond.
  • Hydrolytic Sensitivity: The P–O bond in this compound is susceptible to hydrolysis under acidic or basic conditions, akin to other phosphinate esters. Bulky substituents in menthyl analogs () slow hydrolysis, enhancing stability .

Structural Analysis Techniques

Crystallographic tools like SHELX (for refinement) and Mercury (for visualization) are critical for elucidating bond angles, torsion angles, and packing arrangements in phosphinates (e.g., the P1–O1–C9–N1 torsion in ) .

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